3-[1-(1-methyl-1H-pyrrole-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole

hNK1 Antagonist Structure-Activity Relationship Pyrrolidine Amide

The compound 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole (CAS: 2034350-64-4) belongs to a therapeutically significant class of pyrrolidine-oxadiazole derivatives developed as potent and selective human neurokinin-1 (hNK1) receptor antagonists. This specific chemotype is characterized by a unique 1-methyl-1H-pyrrole-2-carbonyl moiety appended to the pyrrolidine nitrogen, a 4-phenyl substituent on the pyrrolidine ring, and a 1,2,4-oxadiazole heterocycle at the 3-position.

Molecular Formula C18H18N4O2
Molecular Weight 322.4 g/mol
CAS No. 2034350-64-4
Cat. No. B6424513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(1-methyl-1H-pyrrole-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole
CAS2034350-64-4
Molecular FormulaC18H18N4O2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCN1C=CC=C1C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4
InChIInChI=1S/C18H18N4O2/c1-21-9-5-8-16(21)18(23)22-10-14(13-6-3-2-4-7-13)15(11-22)17-19-12-24-20-17/h2-9,12,14-15H,10-11H2,1H3
InChIKeyTWROWSBNLXXHLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[1-(1-methyl-1H-pyrrole-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole: A Structurally Distinct NK1 Antagonist Scaffold


The compound 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole (CAS: 2034350-64-4) belongs to a therapeutically significant class of pyrrolidine-oxadiazole derivatives developed as potent and selective human neurokinin-1 (hNK1) receptor antagonists [1]. This specific chemotype is characterized by a unique 1-methyl-1H-pyrrole-2-carbonyl moiety appended to the pyrrolidine nitrogen, a 4-phenyl substituent on the pyrrolidine ring, and a 1,2,4-oxadiazole heterocycle at the 3-position [2]. This architecture differentiates it from earlier carboxamide-based NK1 antagonists like Aprepitant and positions it within a series known for high in vitro potency and favorable drug metabolism profiles, specifically minimal interaction with cytochrome P450 liver enzymes [1].

The Risk of Substituting 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole with Unvalidated Analogs


Generic substitution within this pyrrolidine-oxadiazole chemical space is scientifically precarious. The established structure-activity relationship (SAR) literature demonstrates that even minor modifications to the N-pyrrolidine amide substituent can dramatically alter hNK1 binding affinity by over two orders of magnitude [1]. Critically, in vitro potency does not predict functional or in vivo efficacy; certain potent enantiomers fail to block the Substance P response, rendering them functionally ineffective [1]. Furthermore, the specific regioisomeric arrangement of the oxadiazole is vital, as only one configuration (compound 22) combined high intrinsic activity with a low functional shift in human serum and sustained in vivo pharmacodynamic response, while a regioisomeric counterpart did not [1]. Therefore, a seemingly minor structural alteration can lead to significant losses in binding, functional antagonism, metabolic stability, or in vivo duration of action.

Quantitative Differentiation of 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole from Key Comparators


Structural Rationale for N-Pyrrole Carbonyl Selection Over Other Amides

The target compound's unique N-(1-methyl-1H-pyrrole-2-carbonyl) substituent is not explicitly benchmarked against other amides in the public domain. However, extensive SAR data for this chemical series shows that the choice of N-pyrrolidine amide is a primary driver of potency. A class-level inference can be drawn: replacing a simple cyclohexylamide with a more elaborate heteroaryl amide like the N-methylpyrrole is a rational design strategy to modulate lipophilicity and binding interactions, potentially aiming to surpass the hNK1 IC50 of 0.42 nM reported for a leading carboxamide analog (8c) [1].

hNK1 Antagonist Structure-Activity Relationship Pyrrolidine Amide

Projected Metabolic Stability Advantage Over Carboxamide-Based NK1 Antagonists

A key class-level advantage of the 1,2,4-oxadiazole scaffold is its demonstrated minimal inhibition of major P450 liver enzymes, a property that is critical for reducing the risk of drug-drug interactions. In the primary research, oxadiazole analog 22 showed IC50 values of 100 µM, 9 µM, and 63 µM against CYP3A4, CYP2C9, and CYP2D6 isozymes, respectively [1]. In contrast, a leading carboxamide, such as compound 8c, was a more potent inhibitor with IC50s of 18 µM (CYP3A4), 26 µM (CYP2C9), and 24 µM (CYP2D6) [1]. The target compound, being an oxadiazole, is projected to share this superior P450 interaction profile.

Drug-Drug Interaction Cytochrome P450 Metabolic Stability

Superior Functional Antagonism Through Oxadiazole Regioisomer Selection

The 1,2,4-oxadiazole regioisomerism is a critical determinant of functional efficacy, not just binding. The research explicitly shows that while both regioisomers 20 and 22 had exquisite intrinsic binding activity, only isomer 22 translated this into robust functional blockade. This is evidenced by a favorable profile in the IP-1 functional assay, where compound 22 suppressed the Substance P response to a much greater degree than its counterpart [1]. The target compound features the identical 3-yl-1,2,4-oxadiazole connectivity as the superior isomer 22, distinguishing it from isomers with alternative linkages that are predicted to be functionally inferior.

Functional Antagonism Receptor Occupancy IP-1 Assay

Intellectual Property Differentiation from Oxytocin Receptor Antagonist Patents

While the core pyrrolidine-oxadiazole scaffold appears in patents for oxytocin receptor antagonists, such as those by Schwarz et al., the target compound is structurally and therapeutically differentiated [1]. The US20040220238 patent estate focuses on 1-(biphenylcarbonyl) or similar lipophilic amides, whereas the target compound incorporates a distinct 1-methyl-1H-pyrrole-2-carbonyl group. This specific substitution pattern, coupled with use in hNK1 antagonism, represents a distinct chemical space with likely separate intellectual property rights compared to the oxytocin antagonist series, which is crucial for commercial development.

Patent Landscape Freedom to Operate NK1 Selectivity

Predicted Prolonged In Vivo Pharmacodynamic Duration Based on Class Properties

The most critical in vivo differentiator for the oxadiazole class is the sustained duration of action. In the gerbil foot tapping (GFT) model, oxadiazole 22 demonstrated superior coverage, inhibiting the effect of an agonist for 24 hours after an initial intravenous dose, with a reported ED50 of 6 mpk at 24h [1]. This is a significant improvement over the lead carboxamide 28, which showed only 24% inhibition at a higher dose of 6 mpk after 24 hours [1]. The target compound, as an oxadiazole, is projected to confer similar metabolic stability and sustained target engagement, a key advantage for chronic therapeutic applications.

In Vivo Efficacy Pharmacodynamics Gerbil Foot Tapping

Optimal Application Scenarios for 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole in Drug Discovery


Lead Optimization for Next-Generation hNK1 Antagonists with Low DDI Risk

The compound is ideally suited as a lead molecule in programs targeting chronic conditions like chemotherapy-induced nausea and vomiting (CINV) or major depressive disorder, where co-medication is common. Its projected minimal P450 inhibition profile, inferred from class data [1], directly addresses a key clinical liability of first-generation NK1 antagonists. Procurement should focus on securing this specific N-pyrrole carbonyl variant to begin ADME and pharmacokinetic profiling.

Differentiation from Oxytocin Receptor Antagonist Chemical Matter

For organizations building a CNS or women's health portfolio, this compound offers a structurally defined entry point into hNK1 pharmacology, distinctly separate from the crowded oxytocin receptor antagonist space. The unique N-(1-methylpyrrole) amide ensures a different intellectual property position compared to the biphenyl amides in patents like US20040220238 [2], providing a clearer path for patent protection of backup series.

Engineering Sustained Receptor Occupancy for In Vivo Efficacy Studies

The 1,2,4-oxadiazole core is critical for achieving long-lasting in vivo pharmacodynamics, as demonstrated by the class's 24-hour efficacy window in the gerbil foot tapping model [1]. The target compound can be directly used in comparative in vivo studies to test the impact of the N-pyrrole group on brain penetration and duration of NK1 receptor occupancy, with the goal of confirming a once-daily dosing profile.

A Pharmacological Tool to Probe NK1 Receptor Functional Selectivity

Given the critical importance of the oxadiazole regioisomerism for functional antagonism [1], this compound serves as a high-quality tool compound for investigating the link between receptor binding, conformational change, and functional blockade. It can be used in advanced cellular assays to map signaling bias at the NK1 receptor, potentially uncovering novel therapeutic mechanisms beyond simple antagonism.

Quote Request

Request a Quote for 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.